molecular formula C18H17N3O2S2 B5072604 7-methyl-4-[(4-nitrobenzyl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

7-methyl-4-[(4-nitrobenzyl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Cat. No.: B5072604
M. Wt: 371.5 g/mol
InChI Key: RQRYGPYTZFCAMI-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings. It has a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a benzothieno ring, which is a fused ring system containing a benzene ring and a thiophene ring. The molecule also contains a nitrobenzyl group and a methyl group .


Synthesis Analysis

While the specific synthesis process for this compound isn’t available, similar compounds are often synthesized through cyclization processes or domino reactions . The introduction of the thiol group may be considered to be a less known direction of chemical modification, providing additional opportunities for further functionalization .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be quite diverse due to the presence of several reactive functional groups. For example, the nitro group could be reduced to an amine, and the thiol could participate in oxidation and reduction reactions .

Future Directions

Future research could explore the potential uses of this compound, such as its potential as a pharmaceutical drug or its use in chemical reactions as a synthetic intermediate .

Properties

IUPAC Name

7-methyl-4-[(4-nitrophenyl)methylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S2/c1-11-2-7-14-15(8-11)25-18-16(14)17(19-10-20-18)24-9-12-3-5-13(6-4-12)21(22)23/h3-6,10-11H,2,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQRYGPYTZFCAMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C(=NC=N3)SCC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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